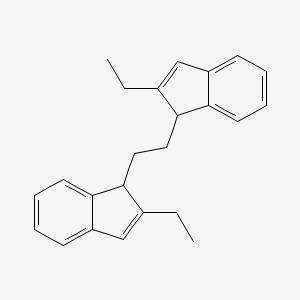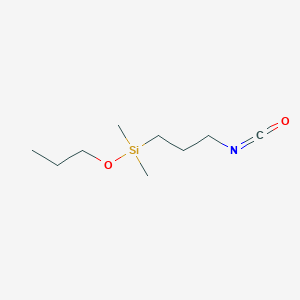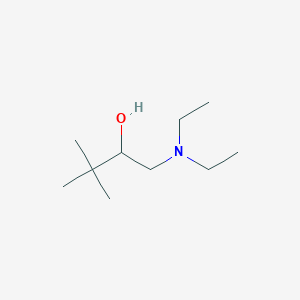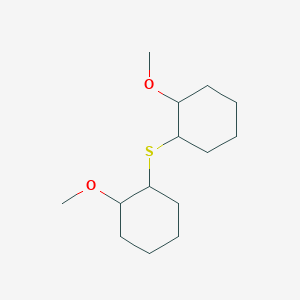
1,1'-Sulfanediylbis(2-methoxycyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis(2-methoxycyclohexane): is an organic compound with the molecular formula C14H26O2S . It is characterized by the presence of two methoxycyclohexane rings connected by a sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) can be synthesized through a multi-step process involving the reaction of 2-methoxycyclohexanol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Conversion of 2-methoxycyclohexanol to its corresponding chloride using thionyl chloride.
Step 2: Reaction of the resulting chloride with sulfur dichloride to form the final product.
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(2-methoxycyclohexane) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
化学反应分析
Types of Reactions: 1,1’-Sulfanediylbis(2-methoxycyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
1,1’-Sulfanediylbis(2-methoxycyclohexane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 1,1’-Sulfanediylbis(2-methoxycyclohexane) involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
- 1,1’-Sulfanediylbis(2-isopropylbenzene)
- 1,1’-Methanediylbis(4-isocyanatocyclohexane)
- 1,1’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
Comparison: 1,1’-Sulfanediylbis(2-methoxycyclohexane) is unique due to its methoxycyclohexane rings and sulfur linkageFor example, 1,1’-Sulfanediylbis(2-isopropylbenzene) has isopropyl groups instead of methoxy groups, leading to different chemical properties and uses .
属性
CAS 编号 |
188606-31-7 |
|---|---|
分子式 |
C14H26O2S |
分子量 |
258.42 g/mol |
IUPAC 名称 |
1-methoxy-2-(2-methoxycyclohexyl)sulfanylcyclohexane |
InChI |
InChI=1S/C14H26O2S/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h11-14H,3-10H2,1-2H3 |
InChI 键 |
YMHAMLMNHVJTNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1CCCCC1SC2CCCCC2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


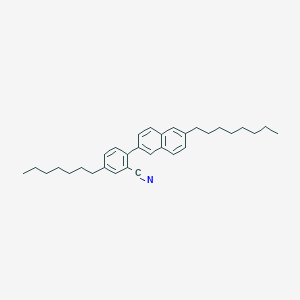
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
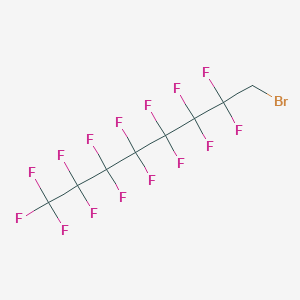
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

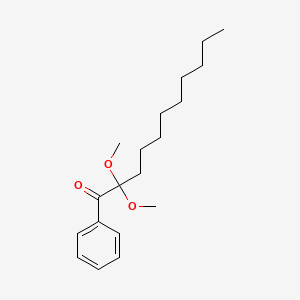


![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
